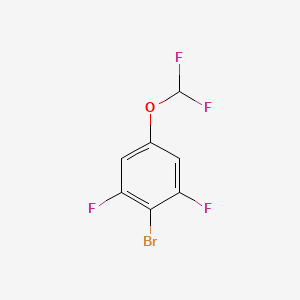
2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene
Vue d'ensemble
Description
2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene is an aromatic compound characterized by the presence of bromine, difluoromethoxy, and difluoro substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene typically involves the bromination of a difluoromethoxy-difluorobenzene precursor. The reaction conditions often include the use of bromine or a bromine source in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity this compound .
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The difluoromethoxy group can participate in oxidation reactions, leading to the formation of difluoromethoxy-substituted quinones or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide or thiolates, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Applications De Recherche Scientifique
2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique electronic properties make it useful in the design of advanced materials, such as liquid crystals and polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups can form hydrogen bonds or van der Waals interactions with target molecules, influencing their activity and function . The compound’s electron-withdrawing fluorine atoms can also modulate the electronic properties of the benzene ring, affecting its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
2-Bromo-5-(difluoromethyl)pyridine: This compound shares the bromine and difluoromethyl groups but differs in the presence of a pyridine ring instead of a benzene ring.
2-Bromo-5-(difluoromethoxy)pyridine: Similar in structure but with a pyridine ring, this compound exhibits different reactivity and applications due to the nitrogen atom in the ring.
Uniqueness: 2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene is unique due to the combination of bromine, difluoromethoxy, and difluoro substituents on a benzene ring, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Propriétés
IUPAC Name |
2-bromo-5-(difluoromethoxy)-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-6-4(9)1-3(2-5(6)10)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHUXGBUZPYSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



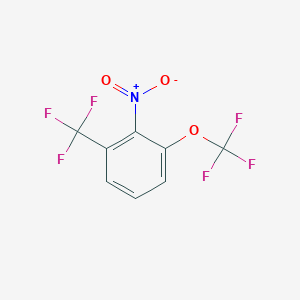



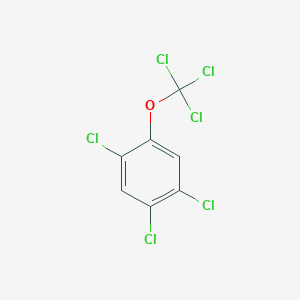
![2-Bromo-4-chloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B1403864.png)
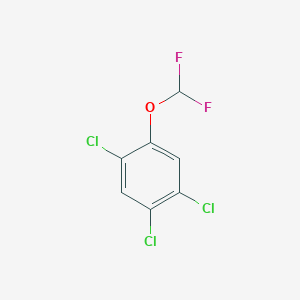
![1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1403867.png)

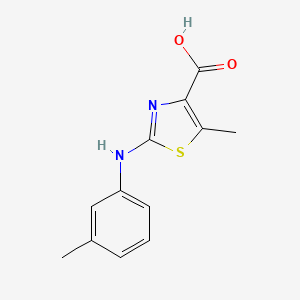
![1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene](/img/structure/B1403872.png)
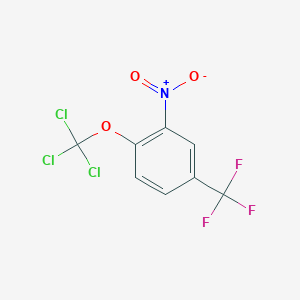
![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1403878.png)
